1-Cyclopropyl-2-(propylamino)ethan-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(propylamino)ethan-1-one involves several steps. One common method includes the reaction of cyclopropyl methyl ketone with propylamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield . Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and safety protocols .
Chemical Reactions Analysis
1-Cyclopropyl-2-(propylamino)ethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-Cyclopropyl-2-(propylamino)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(propylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition or activation of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
1-Cyclopropyl-2-(propylamino)ethan-1-one can be compared with other similar compounds such as:
Cyclopropyl methyl ketone: Shares the cyclopropyl group but differs in its functional groups and reactivity.
Propylamine: Contains the propylamino group but lacks the cyclopropyl moiety, leading to different chemical properties and applications.
1-Cyclopropylethanone: Similar in structure but with variations in functional groups, affecting its reactivity and uses.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-cyclopropyl-2-(propylamino)ethanone |
InChI |
InChI=1S/C8H15NO/c1-2-5-9-6-8(10)7-3-4-7/h7,9H,2-6H2,1H3 |
InChI Key |
CPDKOQNOAAPIOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(=O)C1CC1 |
Origin of Product |
United States |
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